

Technical Guide: Structure Elucidation of Boc-5,8-diazaspiro[2.6]nonane

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Compound of Interest

Compound Name:	<i>Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate</i>
CAS No.:	1822802-10-7
Cat. No.:	B2774893

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Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) architectures is critical for improving physicochemical properties (solubility, lipophilicity) and metabolic stability. Boc-5,8-diazaspiro[2.6]nonane represents a high-value "spiro-scaffold" that introduces a defined vector orientation via its spiro[2.6] junction.

This guide provides a rigorous, self-validating methodology for the structural elucidation of this molecule. Unlike standard piperidines, the fusion of a rigid cyclopropane (Ring A) with a flexible diazepane (Ring B) creates unique spectroscopic challenges—specifically Boc-rotamerism and conformational flux—that can easily lead to misassignment if not addressed with the protocols detailed below.

Section 1: Structural Logic & Numbering

Before elucidation, we must establish the connectivity. The IUPAC numbering for spiro[2.6]nonane starts at the smaller ring, excluding the spiro carbon, proceeds through the

spiro center, and around the larger ring.

- Formula:

(assuming mono-Boc protection)

- Skeleton: 9 Carbons (Spiro[2.6] system) + 5 Carbons (Boc group).
- Numbering:
 - Ring A (Cyclopropane): C1, C2.
 - Spiro Center: C3.
 - Ring B (Diazepane): C4, N5, C6, C7, N8, C9.
- Critical Feature: The N-Boc group is typically located at the less sterically hindered or more nucleophilic nitrogen (often N5 or N8 depending on synthesis). For this guide, we assume N8-Boc protection, leaving N5 as the free amine (or vice versa, distinguishable by HMBC).

Section 2: Spectroscopic Elucidation Strategy

The following workflow enforces a "trust-but-verify" approach. We do not rely on a single data point; every structural claim must be corroborated by an orthogonal technique.

Mass Spectrometry (MS) Analysis

Goal: Confirm Molecular Formula and Fragmentation Pattern.

- Method: LC-MS (ESI+).
- Expectation:
 - $[M+H]^+$: Observed at $m/z \sim 227.17$ (Calculated for $C_{14}H_{21}N_2O_2$).
 - $[M+H - tBu]^+$: Loss of tert-butyl group (-56 Da).
 - $[M+H - Boc]^+$: Loss of Boc group (-100 Da) $\rightarrow m/z \sim 127$.

- Diagnostic Check: If the parent ion is m/z 227 but fragmentation shows loss of 42 Da (ketene), it confirms the presence of the Boc group.

1H NMR: The "Rotamer Trap"

Goal: Assign proton environments and identify dynamic behavior.

The 7-membered diazepane ring is conformationally mobile (twist-chair/twist-boat). Combined with the restricted rotation of the N-Boc carbamate bond (

), this frequently results in signal doubling or broadening at room temperature (298 K).

Protocol:

- Solvent: DMSO-
(preferred for H-bonding resolution) or
.
- Temperature: If signals are broad, heat to 323 K or 343 K to coalesce rotamers.

Key Assignments (at Coalescence):

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Structural Logic
Cyclopropane (H1, H2)	0.30 – 0.80	Multiplets	4H	Diagnostic: High-field shift due to ring strain/anisotropy.
Boc Group	1.45	Singlet	9H	Characteristic t-butyl signal.
-N Protons (H4, H6, H7, H9)	2.60 – 3.80	Broad/Multiplets	8H	Deshielded by adjacent Nitrogens. H4/H9 are distinct from H6/H7.
Amine NH (H5)	1.8 - 2.5	Broad Singlet	1H	Exchangeable (verify with shake).

2D NMR: Connectivity & Stereochemistry

Goal: Prove the "Spiro" fusion and Nitrogen placement.

This is the most critical step. You must prove the cyclopropane is fused to the diazepane at C3.

- HSQC (Heteronuclear Single Quantum Coherence):
 - Matches the high-field protons (0.3-0.8 ppm) to high-field carbons (C1/C2: 5–15 ppm).
 - Matches -N protons to carbons in the 45–55 ppm range.

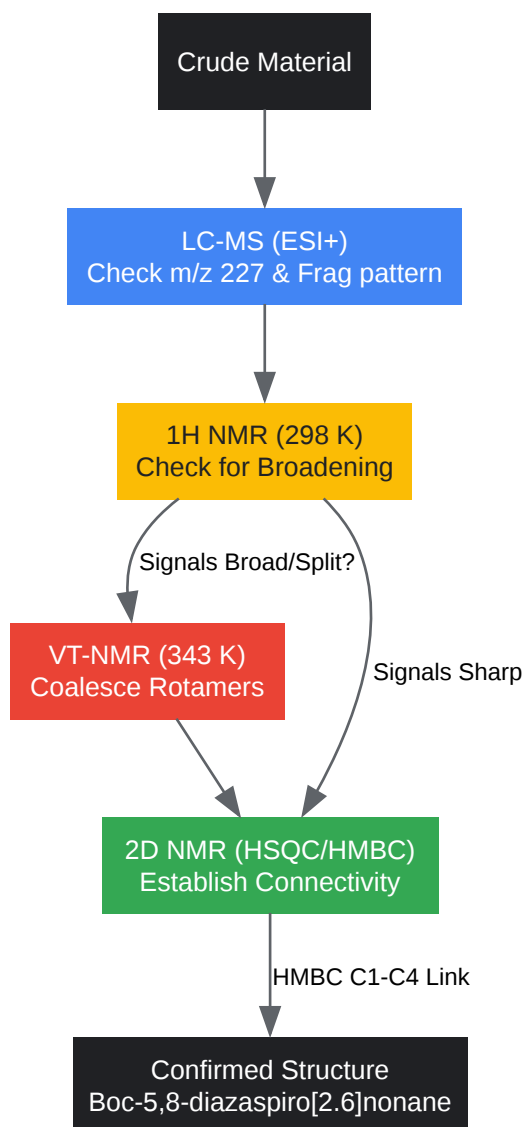
- HMBC (Heteronuclear Multiple Bond Correlation):
 - The "Spiro-Lock": Look for correlations from H1/H2 (cyclopropane) to C3 (quaternary spiro carbon, ~20-30 ppm) AND to C4/C9 (diazepane ring).
 - Significance: This 3-bond coupling () links Ring A to Ring B.
- NOESY (Nuclear Overhauser Effect):
 - Used to determine the spatial proximity of the Boc group to the ring protons, aiding in assigning which Nitrogen (N5 or N8) bears the protecting group.

Section 3: Visualization of Logic

The following diagrams illustrate the elucidation workflow and the specific connectivity logic required to confirm the structure.

Diagram 1: Elucidation Workflow

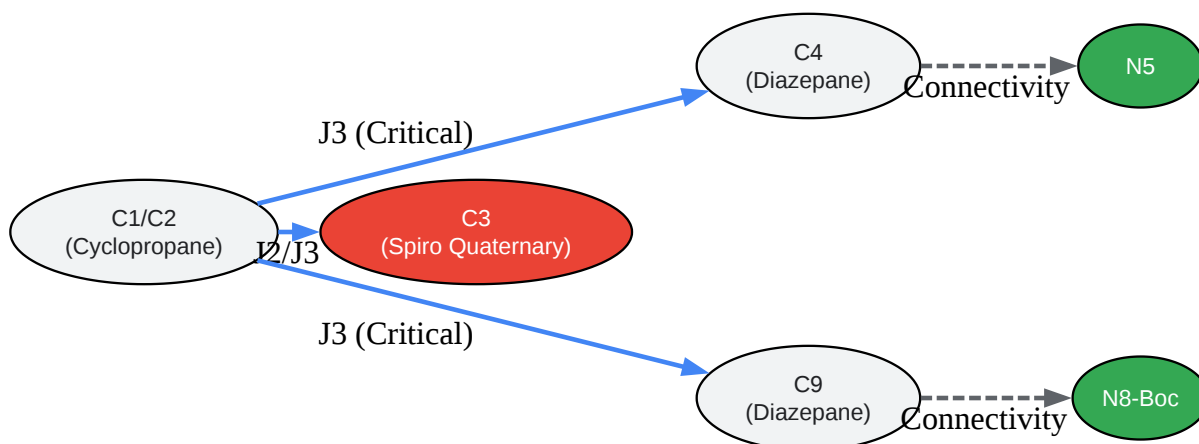
Caption: Step-by-step decision tree for validating the spiro-diamine scaffold.



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Diagram 2: HMBC Connectivity Logic

Caption: Critical HMBC correlations (Blue Arrows) establishing the spiro-junction.



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Section 4: Quality Control & Self-Validation Protocol

To ensure data integrity (E-E-A-T), the following QC criteria must be met before releasing the batch for biological assay.

The "Rotamer" Check[1][2]

- Observation: In at 25°C, the Boc t-butyl singlet may appear as two unequal peaks (e.g., ratio 3:1) or the methylene protons adjacent to the Boc-nitrogen may appear as complex multiplets.
- Validation: Run the sample at 50°C.
 - Pass: Signals coalesce into sharp singlets/triplets.
 - Fail: Signals remain distinct (indicates impurities or diastereomers, not rotamers).

The "Spiro-Purity" Check

- Observation: Cyclopropane synthesis (e.g., via Kulinkovich or Simmons-Smith) often yields ring-opened byproducts.
- Validation: Integration of the region 0.3–0.8 ppm must be exactly 4H relative to the Boc 9H.

- Tolerance: 3.8H – 4.2H is acceptable. < 3.8H indicates ring opening or degradation.

Residual Solvent Trap

- Context: Diazepane rings are lipophilic and trap solvents (DCM, EtOAc) in the crystal lattice.
- Validation: Check ¹H NMR for solvent peaks (DCM: 5.30 ppm, EtOAc: 4.12/2.05 ppm). Calculate weight % and adjust molarity for biological assays to avoid false negatives due to lower effective concentration.

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Sources

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